Cas no 499111-64-7 (1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde)

1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde structure
499111-64-7 structure
商品名:1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde
CAS番号:499111-64-7
MF:C22H21FN2O2
メガワット:364.412749052048
CID:5805003
PubChem ID:11840390

1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • UPCMLD0ENAT5507468:001
    • 1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde
    • 499111-64-7
    • Z57627706
    • 1-[2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde
    • EN300-26616294
    • 1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde
    • AKOS001210751
    • AKOS016881895
    • インチ: 1S/C22H21FN2O2/c1-14-7-8-16-11-17(23)9-10-20(16)25(14)22(27)12-24-15(2)19(13-26)18-5-3-4-6-21(18)24/h3-6,9-11,13-14H,7-8,12H2,1-2H3
    • InChIKey: UGTMUSFFYSIOBZ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC2=C(C=1)CCC(C)N2C(CN1C(C)=C(C=O)C2C=CC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 364.15870608g/mol
  • どういたいしつりょう: 364.15870608g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 571
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 42.3Ų

1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26616294-0.05g
1-[2-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde
499111-64-7 95.0%
0.05g
$212.0 2025-03-20

1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde 関連文献

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1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehydeに関する追加情報

Professional Introduction to Compound with CAS No 499111-64-7 and Product Name: 1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde

The compound with the CAS number 499111-64-7 and the product name 1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple heterocyclic moieties, including a 6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl group and a 2-methyl-1H-indole core, suggests a high degree of molecular complexity that may contribute to its unique pharmacological properties.

In recent years, the exploration of hybrid molecules that combine elements from different pharmacophoric scaffolds has become a cornerstone in the quest for novel therapeutic agents. The compound in question exemplifies this trend, as it integrates components derived from quinoline and indole derivatives, which are well-known for their biological activity. Specifically, the 6-fluoro substitution on the quinoline ring is a common feature in many bioactive molecules, as fluorine atoms can enhance metabolic stability and binding affinity. The 2-methyl group on the indole ring further modulates the electronic properties of the molecule, potentially influencing its interaction with biological targets.

The aldehyde functionality at the 1H-indole-3-carbaldehyde position is another critical feature of this compound. Aldehydes are versatile handles in organic synthesis, allowing for further derivatization through condensation reactions or reduction to alcohols. This reactivity makes the compound a valuable building block for generating libraries of analogs, which can be screened for biological activity. The 2-oxyethyl side chain attached to the quinoline moiety introduces additional conformational flexibility, which may be exploited to optimize binding interactions within biological systems.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. By leveraging quantum mechanical methods and molecular dynamics simulations, researchers can gain insights into how this compound might behave in vitro and in vivo. For instance, studies have shown that molecules with similar structural motifs often exhibit enhanced solubility and cell permeability when certain functional groups are strategically positioned. The current compound’s design aligns well with these principles, making it a promising candidate for further investigation.

The synthesis of such complex molecules requires meticulous planning and execution. Modern synthetic strategies often involve multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions are frequently employed to construct the carbon-carbon bonds essential for these types of heterocyclic systems. Additionally, protecting group strategies must be employed to prevent unwanted side reactions during synthesis.

From a pharmacological perspective, the combination of quinoline and indole derivatives offers a rich chemical space for discovering new drugs. Both scaffolds have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The unique structural features of this compound may endow it with novel mechanisms of action or enhanced efficacy compared to existing drugs. Preclinical studies are currently underway to evaluate its potential in various disease models.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their ability to modulate physicochemical properties like lipophilicity and metabolic stability has made them indispensable in drug design. In particular, 6-fluoro substituted compounds often exhibit improved pharmacokinetic profiles due to reduced susceptibility to enzymatic degradation. This characteristic is particularly relevant for oral formulations where bioavailability is a critical factor.

As research continues to uncover new therapeutic targets and mechanisms, the demand for structurally diverse compounds like this one will only grow. High-throughput screening (HTS) technologies have revolutionized drug discovery by allowing researchers to rapidly test large libraries of compounds for biological activity. The current molecule’s design makes it an ideal candidate for HTS campaigns aimed at identifying new leads for drug development.

The integration of machine learning and artificial intelligence into drug discovery has also accelerated the process of identifying promising candidates. These technologies can predict biological activity based on molecular structure alone, significantly reducing the time required for hit identification. By correlating structural features with known biological responses, researchers can prioritize compounds like this one for further investigation.

In conclusion,1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde represents a compelling example of how interdisciplinary approaches can lead to innovative pharmaceutical solutions. Its complex structure and strategic functionalization make it a valuable tool for both academic research and industrial development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping future therapies.

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